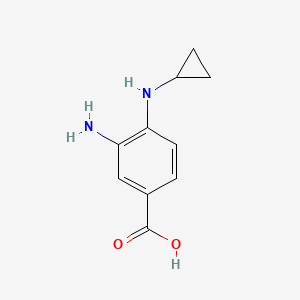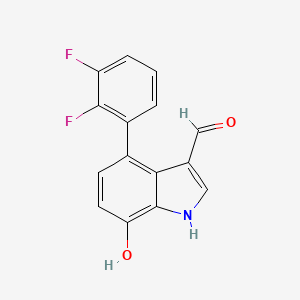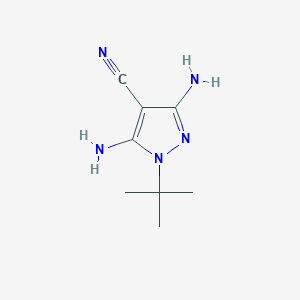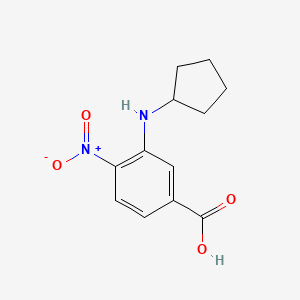
3-(Cyclopentylamino)-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylamino)-4-nitrobenzoic acid is an organic compound that features a cyclopentylamino group attached to a benzoic acid core, with a nitro group at the para position relative to the carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by substitution with cyclopentylamine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Cyclopentylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The cyclopentylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
Oxidation: 3-(Cyclopentylamino)-4-aminobenzoic acid.
Reduction: 3-(Cyclopentylamino)-4-nitrobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-(Cyclopentylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Cyclopentylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Cyclopentylamino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
3-(Cyclohexylamino)-4-nitrobenzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Nitrobenzoic acid: Lacks the cyclopentylamino group.
Uniqueness
3-(Cyclopentylamino)-4-nitrobenzoic acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
3-(cyclopentylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-11(14(17)18)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
InChIキー |
FPCNHBGGTSGOOI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





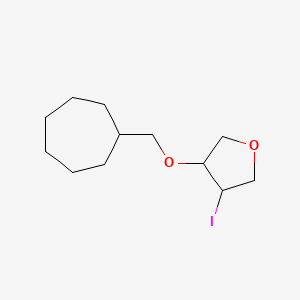

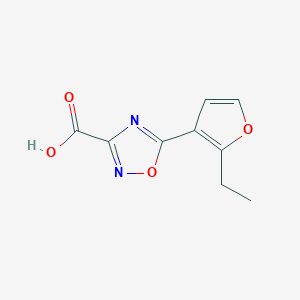
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
